2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole
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Overview
Description
2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes substitution reactions, particularly halogenation, where bromine and iodine are used to form 3-halo derivatives.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents.
Substitution: Bromine and iodine for halogenation.
Major Products
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: 3-halo derivatives.
Scientific Research Applications
2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . Additionally, it exhibits α-glucosidase inhibitory activity, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Shares the imidazo[1,2-a] scaffold but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole stands out due to its unique combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-6-14-7-8(13-9(14)3-1)10-11-4-5-12-10/h1-7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYSSERTQXPOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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